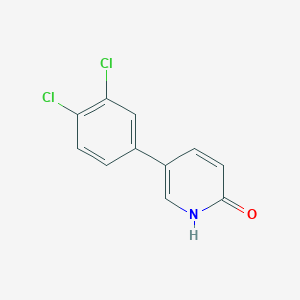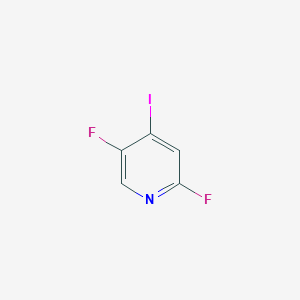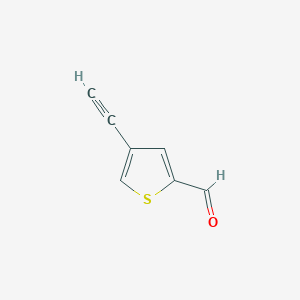
4-エチニルチオフェン-2-カルバルデヒド
概要
説明
科学的研究の応用
私は、「4-エチニルチオフェン-2-カルバルデヒド」に関する詳細な科学的研究アプリケーションを見つけるために、いくつかの検索を行いました。しかし残念ながら、利用可能なオンラインリソースはこの化合物の固有のアプリケーションに関する特定の情報を提供していません。
しかし、チオフェン誘導体は一般的に、生物学的に活性な化合物の合成において、医薬品化学において重要であることが知られています。 それらは、抗癌剤、抗アテローム性動脈硬化剤、金属錯体化剤、および殺虫剤の開発に使用されてきました .
Safety and Hazards
作用機序
Target of Action
Thiophene-based analogs, which include 4-ethynylthiophene-2-carbaldehyde, are known to be a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, suggesting that they may interact with multiple biochemical pathways .
生化学分析
Biochemical Properties
4-Ethynylthiophene-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. For instance, it can act as a substrate for certain enzymes that catalyze the formation of thiophene rings, which are crucial in the synthesis of biologically active compounds . The interactions between 4-Ethynylthiophene-2-carbaldehyde and these biomolecules are typically characterized by the formation of covalent bonds, which stabilize the resulting biochemical structures.
Cellular Effects
4-Ethynylthiophene-2-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of certain kinases involved in cell signaling, thereby altering the phosphorylation status of key signaling proteins . Additionally, 4-Ethynylthiophene-2-carbaldehyde can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular processes highlight the potential of 4-Ethynylthiophene-2-carbaldehyde as a tool for studying cellular function and regulation.
Molecular Mechanism
The molecular mechanism of action of 4-Ethynylthiophene-2-carbaldehyde involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, 4-Ethynylthiophene-2-carbaldehyde may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 4-Ethynylthiophene-2-carbaldehyde can influence gene expression by binding to regulatory proteins and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethynylthiophene-2-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethynylthiophene-2-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to 4-Ethynylthiophene-2-carbaldehyde may result in cumulative effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 4-Ethynylthiophene-2-carbaldehyde in animal models vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 4-Ethynylthiophene-2-carbaldehyde may cause toxicity or adverse effects, such as oxidative stress or inflammation . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response in the animal models . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
4-Ethynylthiophene-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites . These metabolic pathways are crucial for the detoxification and elimination of 4-Ethynylthiophene-2-carbaldehyde from the body. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 4-Ethynylthiophene-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of 4-Ethynylthiophene-2-carbaldehyde in different cellular compartments . The distribution of 4-Ethynylthiophene-2-carbaldehyde can affect its biochemical activity and interactions with other biomolecules. For instance, its localization in specific organelles may enhance its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of 4-Ethynylthiophene-2-carbaldehyde is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the nucleus, cytoplasm, or other organelles, depending on the presence of specific targeting sequences . The subcellular localization of 4-Ethynylthiophene-2-carbaldehyde can influence its activity and function, as it may interact with different biomolecules in distinct cellular compartments .
特性
IUPAC Name |
4-ethynylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4OS/c1-2-6-3-7(4-8)9-5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJYDZXBWYSFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

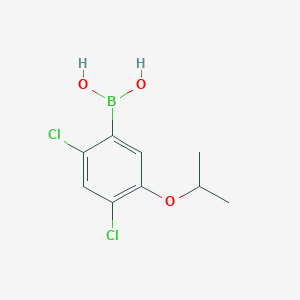

![Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B1393655.png)

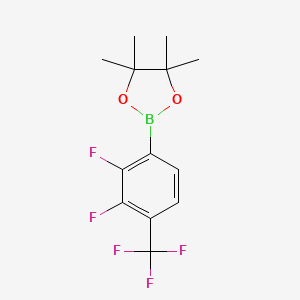
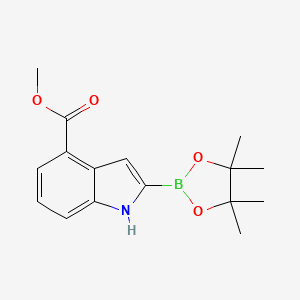
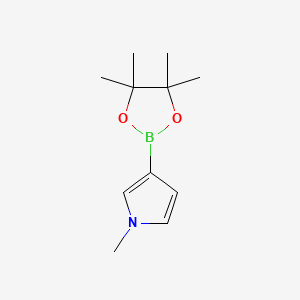

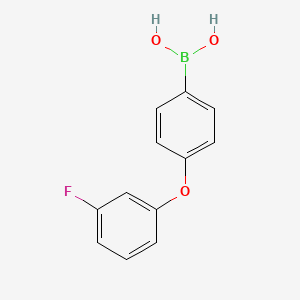
![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)


